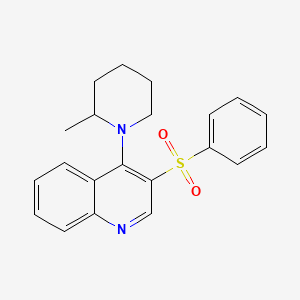

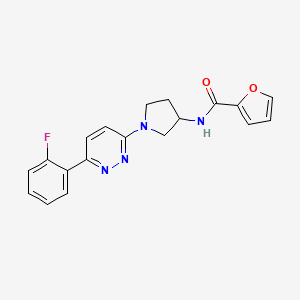

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

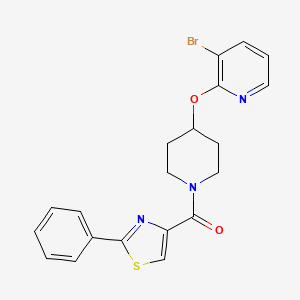

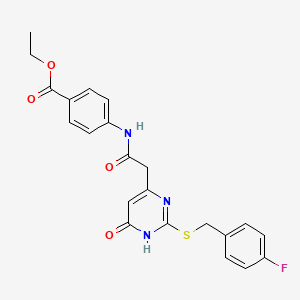

The molecular structure of this compound would be characterized by the presence of the quinoline, benzenesulfonyl, and 2-methylpiperidin-1-yl groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline, benzenesulfonyl, and 2-methylpiperidin-1-yl groups. The quinoline group, for example, is known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline and benzenesulfonyl groups could impact its solubility, while the piperidine ring could influence its basicity .Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization of Quinolinium-Substituted Benzenes A study detailed the synthesis and characterization of propeller-shaped mono- to hexacationic quinolinium-substituted benzenes. The restricted rotation of the 3-yl and 4-yl substituted derivatives was observed between the central core and the substituents, leading to propeller-shaped molecules. Stereochemical aspects were predominantly discussed based on NMR experiments and DFT-calculations (Batsyts et al., 2019).

Chemical Transformations and Biological Applications

Transformations of 4-N-Arylamino-4-(8-Quinolinyl)-I-Butenes and Thiazolidinones The chemistry of certain quinoline derivatives was studied, revealing that diverse biological activities are associated with these compounds. Transformations included N-furoylation, N-allylation, and mediated-acid intramolecular cyclization, aiming to prepare new C-8 substituted quinolines with biological potential. The biological significance of this class of compounds has encouraged further development of these C-8 substituted quinolines with possible biological activity (Méndez et al., 2001).

Fluorescence Enhancement

Fluorescence Enhancement by Protonation A study reported on the fluorescence enhancement of quinolines by protonation with different organic acids. Significant increases in fluorescence intensity were observed when strong acids were used, making benzenesulfonic acid particularly effective despite its higher pKa value compared to other acids. This suggests potential applications in areas where enhanced fluorescence is beneficial, such as imaging and diagnostic applications (Tervola et al., 2020).

Antimicrobial Agents

Antimicrobial Evaluation of Quinolinylazo-N-pyrimidinyl Benzenesulfonamide Derivatives Research synthesized new compounds of quinoline clubbed with the sulfonamide moiety for use as antimicrobial agents. The chemical structures of the newly prepared scaffolds were confirmed based on spectral data, and the compounds displayed high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Safety and Hazards

Future Directions

The study and application of complex organic molecules like “3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline” are active areas of research in fields like medicinal chemistry and materials science. Future directions could include exploring its potential biological activity or its use in the synthesis of new materials .

properties

IUPAC Name |

3-(benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-9-7-8-14-23(16)21-18-12-5-6-13-19(18)22-15-20(21)26(24,25)17-10-3-2-4-11-17/h2-6,10-13,15-16H,7-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPSNCMIYHREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)

![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)